molecular formula C9H9NO3 B1601901 Methyl 6-acetylnicotinate CAS No. 153559-93-4

Methyl 6-acetylnicotinate

Cat. No.: B1601901
CAS No.: 153559-93-4
M. Wt: 179.17 g/mol
InChI Key: GORGQDZBRJIMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetylnicotinate: is an organic compound with the molecular formula C9H9NO3 . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Acetylation of Nicotinic Acid: The most common method involves the acetylation of nicotinic acid using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). The reaction is typically carried out at elevated temperatures (around 80-100°C) under anhydrous conditions.

  • Esterification: Another method involves the esterification of 6-acetyl nicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is conducted at reflux temperature to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, including carboxylic acids and amides.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 6-acetyl nicotinic acid and its derivatives.

  • Reduction: Reduction reactions can yield 6-acetyl-3-pyridinemethanol and other related compounds.

  • Substitution: Substitution reactions can produce a variety of substituted pyridines, depending on the reagents used.

Scientific Research Applications

Chemistry: Methyl 6-acetylnicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate the role of nicotinic acid derivatives in cellular processes. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 6-acetylnicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

  • Methyl Nicotinate: A closely related compound with similar applications in medicine and industry.

  • 6-Methyl Nicotinic Acid: Another derivative of nicotinic acid with distinct chemical properties and uses.

Uniqueness: Methyl 6-acetylnicotinate stands out due to its specific acetyl group placement, which influences its reactivity and biological activity compared to other nicotinic acid derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 6-acetylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGQDZBRJIMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573173
Record name Methyl 6-acetylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153559-93-4
Record name Methyl 6-acetylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-acetylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-acetylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-acetylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-acetylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-acetylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-acetylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.